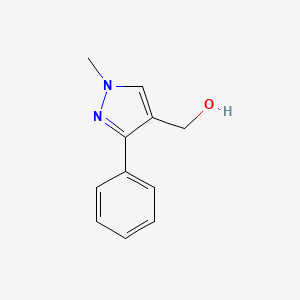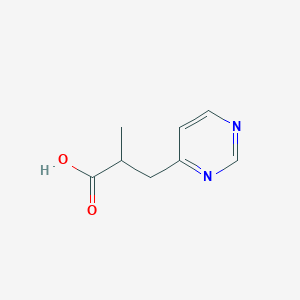
2-Methyl-3-pyrimidin-4-yl-propionic acid
Descripción general
Descripción
2-Methyl-3-pyrimidin-4-yl-propionic acid is a synthetic intermediate . It has a molecular weight of 166.18 and a molecular formula of C8H10N2O2 .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step chemical reactions starting from basic pyrimidine structures .Molecular Structure Analysis
The molecular structure of 2-Methyl-3-pyrimidin-4-yl-propionic acid is represented by the formula C8H10N2O2 . The InChI code for this compound is 1S/C8H10N2O2/c1-6(8(11)12)5-7-9-3-2-4-10-7/h2-4,6H,5H2,1H3,(H,11,12) .Chemical Reactions Analysis
Pyrimidine compounds typically undergo various chemical reactions, including nucleophilic substitutions and cyclocondensations. These reactions are crucial for modifying the chemical structure and properties of the final compounds.Physical And Chemical Properties Analysis
2-Methyl-3-pyrimidin-4-yl-propionic acid is a crystalline solid . It has a solubility of 30 mg/ml in DMF, DMSO, and Ethanol, and 10 mg/ml in PBS (pH 7.2) .Aplicaciones Científicas De Investigación
Antitumor Activity and Enzyme Inhibition
2-Methyl-3-pyrimidin-4-yl-propionic acid and its derivatives have been studied for their potential as antitumor agents. A notable study involved the synthesis of compounds that were effective as dual inhibitors of human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS), enzymes critical in DNA synthesis. These compounds exhibited potent inhibitory activity and showed promise in the inhibition of tumor cell growth in culture (Gangjee et al., 2005).
Antibacterial and Antifungal Activities
Research has shown that certain derivatives of 2-Methyl-3-pyrimidin-4-yl-propionic acid exhibit moderate antibacterial and antifungal activities. For instance, pyrimidin-5-yl-2-propionic acids demonstrated moderate anti-inflammatory and analgesic activity, indicating their potential in developing new antimicrobial agents (Kvita & Schweizer, 1989).
Bone Turnover and Osteoporosis Treatment
Compounds derived from 2-Methyl-3-pyrimidin-4-yl-propionic acid have been identified as antagonists of the αvβ3 receptor, an important target for osteoporosis treatment. These compounds demonstrated significant efficacy in an in vivo model of bone turnover, suggesting their potential in the prevention and treatment of osteoporosis (Coleman et al., 2004).
Synthesis and Characterization
The molecule has been a subject of various studies focusing on its synthesis and characterization. For example, studies have been conducted on the nonaqueous capillary electrophoresis of related substances, providing insights into the chemical properties and potential applications in quality control and analytical chemistry (Ye et al., 2012).
Catalysis and Chemical Synthesis
Further research includes the use of 2-Methyl-3-pyrimidin-4-yl-propionic acid derivatives in catalysis and chemical synthesis. Novel derivatives have been synthesized with potential applications in various fields, including medicinal chemistry and drug development (Jahanshahi et al., 2018).
Propiedades
IUPAC Name |
2-methyl-3-pyrimidin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12)4-7-2-3-9-5-10-7/h2-3,5-6H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWIEAWILPSRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655117 | |
| Record name | 2-Methyl-3-(pyrimidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-pyrimidin-4-yl-propionic acid | |
CAS RN |
819850-15-2 | |
| Record name | α-Methyl-4-pyrimidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=819850-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-(pyrimidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



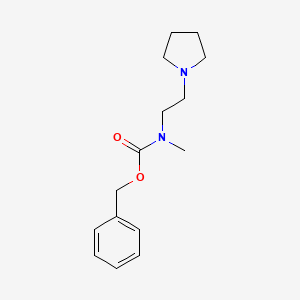
![Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate](/img/structure/B1416567.png)
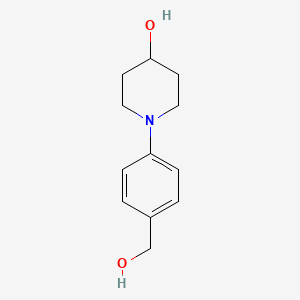



![2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole](/img/structure/B1416577.png)
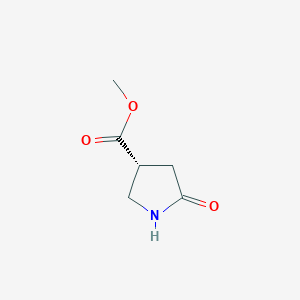
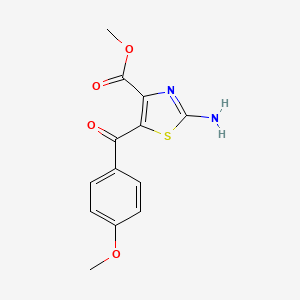
![4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1416581.png)
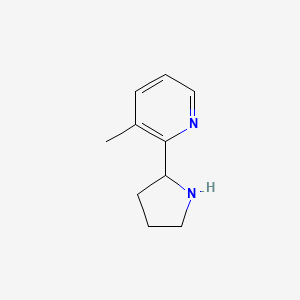
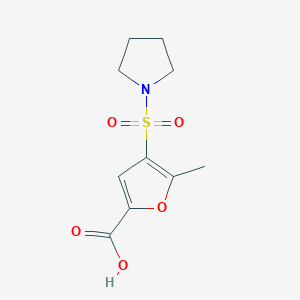
![methyl[(2R)-oxolan-2-ylmethyl]amine](/img/structure/B1416585.png)
